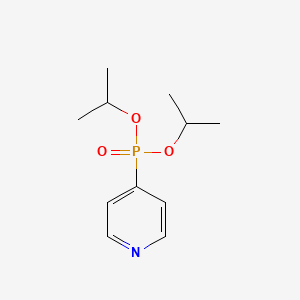

Dipropan-2-yl pyridin-4-ylphosphonate

Description

Dipropan-2-yl pyridin-4-ylphosphonate is an organophosphorus compound characterized by a pyridine ring substituted at the 4-position with a phosphonate ester group, where the ester moieties are isopropyl (propan-2-yl) groups. This compound belongs to a class of phosphonates widely studied for their applications in coordination chemistry, catalysis, and medicinal chemistry due to their electronic and steric properties. The phosphonate group (–PO(OR)₂) confers stability against hydrolysis compared to phosphate esters, making it valuable in synthetic and industrial contexts .

For example, diethyl pyridin-4-ylphosphonate is prepared using iodopyridine, triethyl phosphite, sodium hydride, and dimethylformamide (DMF) under catalytic conditions, followed by purification via flash column chromatography . The compound is typically isolated as a pale-yellow oil and characterized using nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ³¹P NMR .

Properties

CAS No. |

58815-96-6 |

|---|---|

Molecular Formula |

C11H18NO3P |

Molecular Weight |

243.24 g/mol |

IUPAC Name |

4-di(propan-2-yloxy)phosphorylpyridine |

InChI |

InChI=1S/C11H18NO3P/c1-9(2)14-16(13,15-10(3)4)11-5-7-12-8-6-11/h5-10H,1-4H3 |

InChI Key |

FKMZXWZCEXHILQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(C1=CC=NC=C1)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

- The pyridine ring substitution position distinguishes this compound from dipropan-2-yl pyridin-4-ylphosphonate. The 2-position substitution in diethyl pyridin-2-ylphosphonate alters electronic properties, as the phosphonate group is ortho to the nitrogen atom, increasing steric hindrance and reducing resonance stabilization compared to the para-substituted analog.

Dimethyl Isopropylphosphonate

Structural Differences :

Physical Properties :

- Dimethyl isopropylphosphonate is a colorless liquid (boiling point: ~90°C at reduced pressure), contrasting with the oily consistency of pyridinyl phosphonates. Its simpler structure enhances volatility but limits thermal stability.

Data Table: Comparative Analysis of Phosphonate Derivatives

Research Findings and Key Insights

- Substitution Position Effects : The 4-position pyridinyl phosphonates exhibit higher resonance stabilization and lower ³¹P NMR chemical shifts compared to 2-position analogs, indicating reduced deshielding of the phosphorus atom .

- Ester Group Influence: Larger ester groups (e.g., isopropyl vs.

- Synthetic Versatility : Sodium hydride in DMF is a common base for deprotonation in phosphonate syntheses, though alternative catalysts (e.g., transition metals) are absent in the reviewed methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.